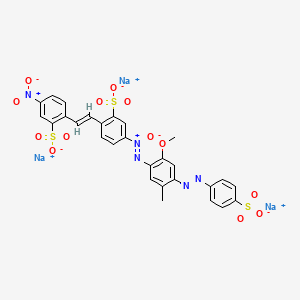

Trisodium 5-((2-methoxy-5-methyl-4-((4-sulphonatophenyl)azo)phenyl)-N,N,O-azoxy)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate

Description

Trisodium 5-((2-methoxy-5-methyl-4-((4-sulphonatophenyl)azo)phenyl)-N,N,O-azoxy)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate is a complex polyfunctional azo compound characterized by multiple sulfonate, nitro, methoxy, and methyl substituents, as well as an azoxy (N,N,O) linkage and a conjugated vinyl group. The trisodium salt form enhances water solubility due to the ionization of three sulfonate groups, making it suitable for applications requiring high aqueous compatibility, such as textile dyes or pharmaceutical intermediates . Its structure includes:

- Azo groups: Provide chromophoric properties, common in dyes.

- Nitro groups: Strong electron-withdrawing substituents that may stabilize the azo linkage but could contribute to toxicity if metabolized to aromatic amines.

- Sulphonates: Increase hydrophilicity and reduce membrane permeability, limiting systemic absorption .

Properties

CAS No. |

84852-30-2 |

|---|---|

Molecular Formula |

C28H20N5Na3O13S3 |

Molecular Weight |

799.7 g/mol |

IUPAC Name |

trisodium;5-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]imino-oxidoazaniumyl]-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate |

InChI |

InChI=1S/C28H23N5O13S3.3Na/c1-17-13-25(26(46-2)16-24(17)30-29-20-7-11-23(12-8-20)47(37,38)39)31-32(34)21-9-5-18(27(14-21)48(40,41)42)3-4-19-6-10-22(33(35)36)15-28(19)49(43,44)45;;;/h3-16H,1-2H3,(H,37,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3/b4-3+,30-29?,32-31?;;; |

InChI Key |

VZHODYHDYUWIEU-UCRRPYFPSA-K |

Isomeric SMILES |

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N=[N+](C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N=[N+](C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Trisodium 5-((2-methoxy-5-methyl-4-((4-sulphonatophenyl)azo)phenyl)-N,N,O-azoxy)-2-(2-(4-nitro-2-sulphonatophenyl)vinyl)benzenesulphonate, commonly referred to as Trisodium 5-Azo, is a complex azo compound with significant applications in various fields, including dye chemistry and potential biological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic implications.

Molecular Structure

- Molecular Formula : C28H20N5Na3O13S3

- Molecular Weight : 799.7 g/mol

- CAS Number : 84852-30-2

- EINECS Number : 284-341-2

Structural Characteristics

The compound features a complex structure characterized by multiple functional groups, including azo (-N=N-) linkages and sulfonate groups, which enhance its solubility and reactivity. The presence of methoxy and nitro substituents on the phenyl rings contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C28H20N5Na3O13S3 |

| Molecular Weight | 799.7 g/mol |

| CAS Number | 84852-30-2 |

| EINECS Number | 284-341-2 |

Trisodium 5-Azo exhibits a variety of biological activities primarily attributed to its ability to interact with cellular components:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge reactive oxygen species (ROS), which is crucial in mitigating oxidative stress in cells. This property is beneficial in protecting against cellular damage and inflammation.

- Inhibition of Enzymatic Activity : Research indicates that Trisodium 5-Azo can inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which plays a significant role in melanin production. This inhibition can lead to potential applications in skin whitening products.

- Antimicrobial Properties : Preliminary studies suggest that Trisodium 5-Azo may possess antimicrobial activity against certain bacterial strains, making it a candidate for further research in developing antimicrobial agents.

Study on Tyrosinase Inhibition

A study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of various azo compounds on tyrosinase activity. Trisodium 5-Azo was found to exhibit competitive inhibition with an IC50 value significantly lower than that of kojic acid, a well-known inhibitor. The study utilized B16F10 melanoma cells to assess melanin production and confirmed that Trisodium 5-Azo effectively reduced melanin synthesis without cytotoxic effects .

Antioxidant Activity Assessment

In another study assessing the antioxidant properties of various compounds, Trisodium 5-Azo was evaluated using DPPH and ABTS radical scavenging assays. The results indicated that it exhibited strong scavenging activity comparable to standard antioxidants like ascorbic acid .

Toxicological Profile

While the biological activities of Trisodium 5-Azo are promising, it is essential to consider its toxicological profile. Current assessments indicate low toxicity levels; however, further studies are necessary to evaluate chronic exposure effects and environmental impact.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Comparable Compounds

Key Findings:

Solubility: The trisodium salt form of the target compound exhibits superior water solubility compared to non-sulfonated or acid-form analogs (e.g., and ) due to ionization of sulfonate groups .

Stability : The azoxy linkage in the target compound may confer greater photochemical stability than simple azo bonds, which are prone to degradation under UV light. Nitro groups further stabilize the structure through electron withdrawal .

Sulphonate groups may mitigate this risk by reducing bioavailability .

Research Findings on Analogous Compounds

- The trisodium form’s high solubility may reduce environmental persistence compared to hydrophobic analogs .

- Chloro-Substituted Analogs : ’s chloroazo derivative demonstrates lower solubility and altered electronic properties, highlighting the impact of halogen substituents on physicochemical behavior .

- This underscores the need for rigorous toxicological evaluation of nitro-containing compounds like the target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.